molecular formula C15H21N5O3S B2979005 N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide CAS No. 1797224-83-9

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide

Cat. No.: B2979005
CAS No.: 1797224-83-9
M. Wt: 351.43
InChI Key: SHNYHEJZTBEPDP-UHFFFAOYSA-N
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Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino groups and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, which can be achieved through the condensation of appropriate amines with formamidine derivatives. The dimethylamino groups are introduced via nucleophilic substitution reactions. The final step involves the sulfonation of the methoxybenzene ring, followed by coupling with the pyrimidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amine derivatives, and various substituted pyrimidine compounds .

Scientific Research Applications

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dimethylamino groups and the sulfonamide moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylpyrimidin-5-yl)-3-methoxybenzenesulfonamide
  • N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-methoxybenzenesulfonamide
  • N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-ethoxybenzenesulfonamide

Uniqueness

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-3-methoxybenzenesulfonamide is unique due to the presence of both dimethylamino groups and a methoxybenzenesulfonamide moiety. This combination imparts specific chemical properties, such as increased solubility and enhanced binding affinity to biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-19(2)14-13(10-16-15(17-14)20(3)4)18-24(21,22)12-8-6-7-11(9-12)23-5/h6-10,18H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNYHEJZTBEPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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